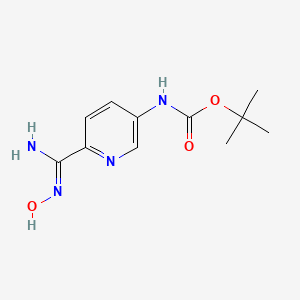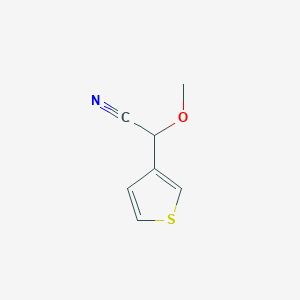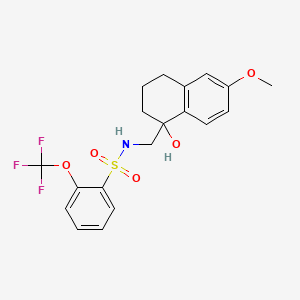![molecular formula C18H17N7O2S B2991808 4-(2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)ethyl)benzenesulfonamide CAS No. 1226437-03-1](/img/structure/B2991808.png)
4-(2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)ethyl)benzenesulfonamide is a complex organic compound that falls under the category of sulfonamides. Sulfonamides, historically known for their antimicrobial properties, have evolved to include a broad range of biologically active compounds. This particular molecule incorporates a triazinyl group, a pyrazole ring, and a sulfonamide group, making it an interesting candidate for various chemical and biological studies.
Mechanism of Action
Target of Action
The compound, also known as 4-[2-[(7-phenylpyrazolo[3,4-d]triazin-4-yl)amino]ethyl]benzenesulfonamide, primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the cessation of cell proliferation
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle regulation pathway . CDK2 is essential for the G1/S and G2/M transition phases of the cell cycle . By inhibiting CDK2, the compound disrupts these transitions, halting the cell cycle and preventing cell proliferation .
Result of Action
The compound’s inhibition of CDK2 leads to significant alterations in cell cycle progression . This results in the induction of apoptosis within cells, particularly in tumor cells . The compound has shown superior cytotoxic activities against certain cell lines, including MCF-7 and HCT-116 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-d][1,2,3]triazine core. This can be achieved via the cyclization of appropriate hydrazine derivatives with nitriles or amidines. The phenyl substituent is usually introduced through electrophilic aromatic substitution reactions.
The sulfonamide group can be incorporated by reacting the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine. This step often requires a controlled temperature environment, usually between 0-5°C, to avoid side reactions.
Industrial Production Methods
Industrial production of such complex molecules often employs automated synthesizers that can precisely control reaction conditions, including temperature, pressure, and reagent flow. The use of high-throughput screening to optimize reaction conditions and yield is also common. Scaling up typically involves batch or continuous flow reactors, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl and pyrazole rings.
Reduction: : Reduction reactions might target the nitro group if present, converting it to an amine.
Substitution: : Nucleophilic substitution reactions can occur at the sulfonamide or triazine nitrogen atoms.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Bases: : Sodium hydroxide, triethylamine.
Acids: : Hydrochloric acid, sulfuric acid.
Major Products Formed
Oxidation: : Derivatives with hydroxyl or carboxyl groups on the aromatic rings.
Reduction: : Amines and corresponding hydrogenated products.
Substitution: : Various substituted sulfonamides or triazines depending on the nucleophile used.
Scientific Research Applications
Chemistry: : As a catalyst or reagent in organic synthesis.
Biology: : As a probe for studying enzyme function and inhibition.
Medicine: : Potential use as an antimicrobial or anticancer agent, given the bioactivity associated with sulfonamide derivatives.
Industry: : Used in the development of novel materials, dyes, and polymers due to its stable and reactive functional groups.
Comparison with Similar Compounds
Similar Compounds
4-(2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)ethyl)benzenesulfonamide: : Shares the pyrazole and sulfonamide groups but has a pyrimidine ring instead of a triazine.
4-(2-((6-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)benzenesulfonamide: : Similar structure with a different heterocycle.
N-(2-(benzenesulfonamido)ethyl)-4-phenylpyridine-3-carboxamide: : Contains a pyridine ring and a carboxamide group.
Uniqueness
The inclusion of the triazine ring in 4-(2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)ethyl)benzenesulfonamide sets it apart, providing unique electronic and steric properties that may enhance its biological activity and reactivity. This compound's specific arrangement of functional groups allows for unique interactions with biological targets, potentially offering higher selectivity and potency.
Hope you enjoyed the deep dive into this intriguing compound!
Properties
IUPAC Name |
4-[2-[(7-phenylpyrazolo[3,4-d]triazin-4-yl)amino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O2S/c19-28(26,27)15-8-6-13(7-9-15)10-11-20-17-16-12-21-25(18(16)23-24-22-17)14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H2,19,26,27)(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVNTMGDZXMSHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NN=NC(=C3C=N2)NCCC4=CC=C(C=C4)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 4-[[2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetyl]amino]benzoate](/img/structure/B2991725.png)

![(E)-2-Phenyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)ethenesulfonamide](/img/structure/B2991727.png)


![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-isopropylphenyl)amino)-N-(p-tolyl)acetamide](/img/structure/B2991734.png)
![[3-(Propan-2-yl)piperidin-3-yl]methanol](/img/structure/B2991736.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2991738.png)
![2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2991739.png)


![2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2991743.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2991744.png)
![2-({6-Amino-2-[(2-methoxyethyl)amino]-5-nitropyrimidin-4-yl}amino)ethan-1-ol](/img/structure/B2991746.png)
